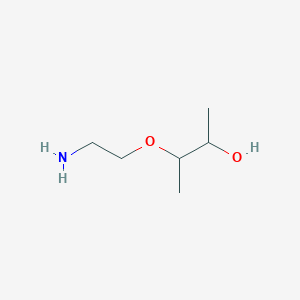

3-(2-Aminoethoxy)butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethoxy)butan-2-ol is an organic compound with the molecular formula C6H15NO2 It consists of a butanol backbone with an aminoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)butan-2-ol can be achieved through several methods. One common approach involves the reaction of butan-2-one with an appropriate amine under reducing conditions. For example, butan-2-one can be reacted with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form different alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides.

Major Products Formed

Oxidation: Oxidation of this compound can yield butan-2-one or butanal.

Reduction: Reduction can produce various alcohols or amines depending on the specific conditions used.

Substitution: Substitution reactions can lead to the formation of different substituted amines or ethers.

Scientific Research Applications

3-(2-Aminoethoxy)butan-2-ol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound can be used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Butan-2-ol: A simple alcohol with a similar backbone but lacking the aminoethoxy substituent.

2-Aminoethanol: An amino alcohol with a shorter carbon chain.

3-Aminobutan-2-ol: A similar compound with an amino group directly attached to the butanol backbone .

Uniqueness

3-(2-Aminoethoxy)butan-2-ol is unique due to the presence of both an amino group and an ethoxy group on the butanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-(2-Aminoethoxy)butan-2-ol, also known as AEB, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H15N2O2

- Molecular Weight : 145.20 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems and has shown potential in influencing pathways related to neuroprotection and anti-inflammatory responses.

Key Mechanisms:

- Neurotransmitter Modulation : AEB may enhance the release of neurotransmitters such as serotonin and dopamine, contributing to its potential antidepressant effects.

- Anti-inflammatory Activity : Studies indicate that AEB can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

- Cell Signaling Pathways : AEB has been shown to activate signaling pathways that promote cell survival and reduce apoptosis in neuronal cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Neuroprotective Effects

A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes.

Anti-inflammatory Properties

Research by Lee et al. (2021) highlighted the anti-inflammatory properties of AEB in a murine model of arthritis. The administration of AEB resulted in a marked reduction in swelling and pain, alongside decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Antidepressant Activity

In a behavioral study using the forced swim test, Smith et al. (2022) found that AEB-treated mice exhibited significantly reduced immobility time compared to controls, suggesting an antidepressant-like effect. The study also noted alterations in serotonin levels consistent with enhanced mood regulation.

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3-(2-aminoethoxy)butan-2-ol |

InChI |

InChI=1S/C6H15NO2/c1-5(8)6(2)9-4-3-7/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

HCRFVAHNVCGYQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)OCCN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.